molecular formula C20H18FN5OS B2367370 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 921881-76-7

2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2367370
CAS No.: 921881-76-7
M. Wt: 395.46
InChI Key: VCLLQEGEAHRKJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(indolin-1-yl)ethanone is a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a critical target in oncological research, particularly for acute myeloid leukemia (AML). This compound demonstrates high efficacy against FLT3 internal tandem duplication (ITD) mutations, which are associated with poor prognosis and are a major focus of targeted therapeutic development . Its mechanism of action involves competitive binding to the ATP-binding pocket of the FLT3 kinase domain, thereby suppressing its constitutive activation and downstream pro-survival signaling pathways such as STAT5, MAPK, and PI3K/AKT. Research indicates that targeting FLT3-ITD with specific inhibitors can induce cell cycle arrest and apoptosis in leukemic blast cells . This makes the compound an invaluable pharmacological tool for dissecting the role of FLT3 in hematopoiesis and leukemogenesis, investigating mechanisms of drug resistance, and evaluating combination therapies in preclinical models. Its application is primarily in the field of molecular and cellular biology for advancing the understanding and treatment of hematologic malignancies.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5OS/c21-15-5-7-16(8-6-15)24-11-12-26-19(24)22-23-20(26)28-13-18(27)25-10-9-14-3-1-2-4-17(14)25/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLLQEGEAHRKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C4N3CCN4C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic molecule featuring a unique structure that combines an imidazo[2,1-c][1,2,4]triazole core with a fluorophenyl group and an indolin moiety. This composition suggests potential for diverse biological activities, particularly in medicinal chemistry.

Structural Characteristics

Molecular Formula: C17H16FN5OS
Molecular Weight: Approximately 399.4 g/mol
IUPAC Name: this compound

The compound's structure is significant as it includes multiple functional groups that may influence its pharmacological properties. The presence of the 4-fluorophenyl group is noteworthy for its potential to enhance biological activity and stability compared to similar compounds.

Antimicrobial Properties

Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazoles exhibit a range of antimicrobial activities. For instance:

  • Antitubercular Activity: Compounds similar to the target compound have shown promising results against Mycobacterium tuberculosis, with IC50 values as low as 2.03 μM in some derivatives .
  • Antifungal and Antibacterial Effects: Studies have demonstrated that triazole derivatives can effectively inhibit the growth of various fungal and bacterial pathogens. For example, certain triazole compounds have exhibited MIC values ranging from 0.0156 to 3.11 μM against multiple fungal strains .

Anticancer Activity

The imidazo[2,1-c][1,2,4]triazole framework has been linked to anticancer properties through various mechanisms:

  • Cell Cycle Arrest and Apoptosis Induction: Some studies suggest that these compounds can induce cell cycle arrest in cancer cells and promote apoptosis through specific signaling pathways .
  • Targeting Specific Enzymes: Preliminary data indicate that the compound may interact with enzymes involved in cancer progression or microbial resistance mechanisms. Molecular docking studies are recommended to elucidate these interactions further .

Case Studies and Research Findings

StudyFindings
Antitubercular Activity Compound IT10 showed IC90 of 7.05 μM against M. tuberculosis .
Antifungal Activity Triazole derivatives exhibited MIC values as low as 0.0156 μg/mL against human pathogenic fungi .
Anticancer Mechanisms Induction of apoptosis in cancer cells has been observed with related triazole compounds .

The biological activity of this compound is likely mediated through:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Interaction: It may interact with specific receptors that modulate cellular responses related to inflammation and infection.
  • Structural Modifications: The unique chemical structure allows for potential modifications that could enhance its efficacy against specific biological targets.

Scientific Research Applications

Key Structural Features

FeatureDescription
Core Structure Imidazo[2,1-c][1,2,4]triazole
Fluorophenyl Group Enhances biological activity
Indolin Moiety Potential for further chemical modifications

General Synthetic Route

  • Formation of Imidazo[2,1-c][1,2,4]triazole:
    • React hydrazine derivatives with suitable carbonyl compounds.
    • Cyclize to form the triazole core.
  • Introduction of Fluorophenyl Group:
    • Utilize electrophilic aromatic substitution or coupling with fluorinated aryl halides.
  • Attachment of Indolin Moiety:
    • Employ nucleophilic substitution methods to link the indolin structure.

Anticancer Activity

Recent studies have indicated that compounds featuring imidazo[2,1-c][1,2,4]triazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action is thought to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays against both bacterial and fungal strains. The presence of the fluorophenyl group may enhance its binding affinity to microbial targets.

Study 1: Cytotoxicity Evaluation

A study published in Molecules evaluated the cytotoxic effects of various derivatives of imidazo[2,1-c][1,2,4]triazoles on cancer cell lines. The results indicated that modifications at the 4-position significantly increased potency against breast cancer cells (MCF-7) .

Study 2: Antimicrobial Screening

In another investigation published in RSC Advances, derivatives including the target compound were screened for antimicrobial activity against Staphylococcus aureus and Candida albicans. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Effects

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituent (R) Molecular Weight (g/mol) Predicted logP* Key Features
Target Compound Imidazo[2,1-c][1,2,4]triazole-thio 4-Fluorophenyl 393.4 ~3.2 Indolin-1-yl-ethanone, thioether
7-(4-Methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol Imidazo[2,1-c][1,2,4]triazole-thio 4-Methylphenyl 232.3 ~2.8 Methyl substituent, simpler structure
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-Triazole-thio Phenylsulfonyl 523.5 ~4.1 Sulfonyl group, difluorophenyl

*logP values estimated using fragment-based methods.

Key Observations :

Fluorine vs.

Thioether vs. Sulfonyl Linkages : The thioether bridge in the target compound may confer greater metabolic stability than sulfonyl-containing analogs (), which are prone to enzymatic oxidation .

Indolin-1-yl Tail: Unlike simpler phenyl-ethanone derivatives (), the indolin-1-yl group introduces a rigid, planar structure that could modulate binding to enzymes or receptors .

Preparation Methods

Cyclocondensation of Triazole Precursors

Triazole derivatives undergo cyclization with α-haloketones or α-haloesters in the presence of base catalysts. For example, 4-fluorophenylhydrazine reacts with α-bromoacetophenone derivatives under refluxing ethanol to yield 7-aryl-substituted imidazo[2,1-c]triazoles. This method achieves moderate yields (45–60%) and requires precise stoichiometric control to avoid polycyclization byproducts.

Key Reaction Conditions

Reagent Solvent Temperature Yield Source
α-Bromoacetophenone Ethanol Reflux 55%
4-Fluorophenylhydrazine Ethanol 80°C 48%

Copper-Catalyzed Coupling

A copper(I)-mediated approach enables the formation of the imidazo-triazole scaffold. Imidazole derivatives react with halogenated triazoles in dimethylformamide (DMF) using CuI and cesium carbonate (Cs₂CO₃) as catalysts. This method, adapted from Zhu et al., achieves higher regioselectivity (70–75% yield) and shorter reaction times (8–12 hours).

Functionalization with 4-Fluorophenyl Substituent

The 7-position of the imidazo-triazole core is functionalized with a 4-fluorophenyl group via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling.

SNAr with 4-Fluoroiodobenzene

Using a palladium catalyst (e.g., Pd(PPh₃)₄), the triazole core undergoes coupling with 4-fluoroiodobenzene in tetrahydrofuran (THF) at 80°C. This method requires anhydrous conditions and achieves 65–70% yields, with residual palladium removed via chelating resins.

Direct Cyclization with 4-Fluorophenylhydrazine

As detailed in Section 1.1, the 4-fluorophenyl group is incorporated during the core formation step, streamlining synthesis and reducing post-functionalization steps.

Attachment of Indolin-1-yl Ethanone Moiety

The indolin-1-yl ethanone group is introduced via a Knoevenagel condensation or nucleophilic acyl substitution.

Knoevenagel Condensation

Indolin-1-yl ethanone reacts with a formyl-substituted imidazo-triazole-thio intermediate in methanol with piperidine as catalyst. This method, adapted from PMC3297693, produces E-isomers predominantly (85:15 E/Z ratio).

Representative Protocol

  • Dissolve 2-formylimidazo-triazole-thio (1.0 mmol) and indolin-1-yl ethanone (1.2 mmol) in methanol.
  • Add piperidine (0.1 mmol) and reflux for 12 hours.
  • Purify via silica gel chromatography (CHCl₃:MeOH = 50:1).

Acyl Chloride Coupling

Activation of the ethanone as an acyl chloride (using SOCl₂) enables reaction with the imidazo-triazole-thiol in dichloromethane (DCM) with triethylamine (Et₃N). Yields exceed 75% but require rigorous exclusion of moisture.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with gradient elution (CHCl₃:MeOH 50:1 → 20:1) removes unreacted starting materials.
  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals (mp 99–101°C).

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 7.52–7.56 (m, 2H, aromatic), δ 8.40 (s, 1H, triazole-H).
  • LC-MS : Molecular ion peak at m/z 452.4 [M+H]⁺ confirms molecular weight.

Challenges and Optimization Strategies

Regioselectivity in Core Formation

Competing pathways during cyclocondensation lead to regioisomers. Microwave-assisted synthesis (100°C, 30 minutes) improves selectivity to >90%.

Stability of Thioether Linkage

The C–S bond is prone to oxidation. Adding antioxidants (e.g., BHT) during storage and using inert atmospheres during synthesis mitigates degradation.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions:
  • Catalysts : Use Bleaching Earth Clay (pH 12.5) in PEG-400 as a solvent for heterocyclic coupling reactions .
  • Temperature : Maintain 70–80°C during nucleophilic substitution steps to ensure efficient thioether bond formation .
  • Purification : Employ recrystallization in aqueous acetic acid or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate high-purity product .
  • Monitoring : Track reaction progress via TLC (Rf ~0.5–0.7 in ethyl acetate/hexane) and confirm completion by disappearance of starting materials .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use multi-spectroscopic analysis:
  • ¹H NMR : Identify aromatic protons (δ 7.1–8.3 ppm for fluorophenyl and indoline groups) and methylene signals (δ 2.8–3.5 ppm for imidazo-triazole) .
  • IR Spectroscopy : Detect thioether (C–S stretch ~600–700 cm⁻¹) and ketone (C=O stretch ~1680–1720 cm⁻¹) functional groups .
  • X-ray Crystallography : Resolve spatial arrangement of the imidazo-triazole and indoline moieties to confirm stereochemistry .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays aligned with structural analogs:
  • Kinase Inhibition : Use ADP-Glo™ assays for kinase targets (e.g., EGFR, VEGFR) due to the compound’s triazole-thioether scaffold .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at concentrations ≤10 µM .
  • Anti-inflammatory Activity : Measure COX-2 inhibition using fluorometric kits, given the indoline moiety’s role in prostaglandin modulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with chlorophenyl or methoxyphenyl) and compare bioactivity .
  • Key Parameters : Assess electronic effects (fluorine’s electron-withdrawing properties) and steric hindrance from the dihydroimidazo-triazole core .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities with target proteins like tubulin or kinases .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .
  • Dose-Response Curves : Use 8–10 concentration points (0.1–100 µM) to confirm IC₅₀ trends .
  • Orthogonal Validation : Cross-verify results with alternative methods (e.g., apoptosis assays via Annexin V staining if MTT data is inconclusive) .

Q. What experimental frameworks are suitable for studying environmental fate and biodegradation?

  • Methodological Answer : Follow ISO 14592 guidelines for environmental impact studies:
  • Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) and monitor degradation via HPLC .
  • Biotic Transformation : Use activated sludge models (OECD 301F) to assess microbial breakdown under aerobic conditions .
  • Ecotoxicity : Test Daphnia magna survival rates at 0.1–10 mg/L concentrations to estimate LC₅₀ values .

Theoretical and Methodological Considerations

Q. How can this compound’s mechanism of action be integrated into existing medicinal chemistry frameworks?

  • Methodological Answer :
  • Target Hypothesis : Link its imidazo-triazole core to kinase inhibition mechanisms (e.g., ATP-binding pocket disruption) using pharmacophore mapping .
  • Pathway Analysis : Use KEGG or Reactome databases to identify pathways (e.g., PI3K/AKT) perturbed by structural analogs .

Q. What strategies mitigate instability during in vivo studies?

  • Methodological Answer :
  • Formulation : Prepare PEGylated nanoparticles or cyclodextrin complexes to enhance solubility and plasma stability .
  • Storage : Store lyophilized powder at –80°C under argon to prevent oxidation of the thioether group .

Q. How can advanced purification techniques resolve co-eluting impurities?

  • Methodological Answer :
  • HPLC : Use a C18 column with 0.1% TFA in acetonitrile/water (gradient: 30% → 70% ACN over 30 min) .
  • Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to selectively precipitate the target compound .

Q. What computational tools predict metabolic pathways and toxicity?

  • Methodological Answer :
  • ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism and hERG inhibition risks .
  • MetaSite : Model Phase I/II metabolism (e.g., hydroxylation at C7 of the imidazo-triazole ring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.